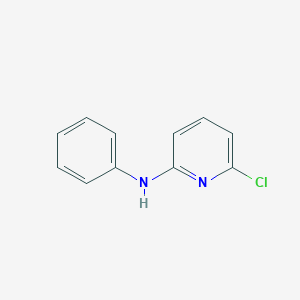

6-chloro-N-phenylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCAJAOOPOKGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696424 | |

| Record name | 6-Chloro-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854889-12-6 | |

| Record name | 6-Chloro-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Chloro N Phenylpyridin 2 Amine

Direct Synthesis Routes to 6-chloro-N-phenylpyridin-2-amine

Direct synthetic approaches offer efficient ways to construct the target molecule.

A prominent and widely utilized method for the synthesis of N-aryl-2-aminopyridines is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient route. youtube.com The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com

In the context of synthesizing 6-chloro-N-phenylpyridin-2-amine, this would involve the reaction of 2-amino-6-chloropyridine (B103851) with an aryl halide like phenyl bromide or phenyl iodide. The choice of phosphine (B1218219) ligands, such as XPhos, SPhos, or BrettPhos, is crucial for the reaction's efficiency, as these bulky, electron-rich ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. youtube.com The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

The development of bidentate phosphine ligands like BINAP and DPPF has further expanded the scope of this reaction to include primary amines and has improved reaction rates and yields. wikipedia.org

Table 1: Key Components in Palladium-Catalyzed N-Arylation

| Component | Role | Examples |

| Starting Materials | Amine and Aryl Halide | 2-Amino-6-chloropyridine, Phenyl bromide |

| Catalyst | Facilitates C-N bond formation | Palladium(II) acetate, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, enhances reactivity | XPhos, SPhos, BINAP, DPPF |

| Base | Deprotonates the amine | Sodium tert-butoxide, Potassium carbonate |

| Solvent | Provides reaction medium | Toluene, Dioxane |

Nucleophilic aromatic substitution (SNA) presents another viable pathway for the synthesis of 6-chloro-N-phenylpyridin-2-amine. researchgate.netyoutube.com In this approach, a nucleophile attacks an aromatic ring, replacing a leaving group. For pyridine (B92270) derivatives, which are more electrophilic than benzene, SNAr reactions are particularly effective, especially at the 2- and 4-positions. youtube.comthieme-connect.de

The synthesis of 6-chloro-N-phenylpyridin-2-amine via SNAr would typically involve the reaction of 2,6-dichloropyridine (B45657) with aniline (B41778). psu.edu The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 6-position. However, these reactions often require elevated temperatures to proceed efficiently. youtube.comnih.gov The mechanism can be either a classical two-step process involving a Meisenheimer intermediate or a concerted process (cSNAr). nih.gov

The reactivity of the pyridine ring is enhanced by the presence of the nitrogen atom, which withdraws electron density from the ring, making it more susceptible to nucleophilic attack. youtube.com

A third direct approach involves the chlorination of an N-phenylpyridin-2-amine precursor. This method is contingent on the availability of N-phenylpyridin-2-amine. The synthesis of this precursor can be achieved through various means, including the reaction of 2-chloropyridine (B119429) with aniline. Once obtained, the N-phenylpyridin-2-amine can be subjected to a chlorination reaction to introduce a chlorine atom at the 6-position of the pyridine ring.

This strategy's feasibility depends on the regioselectivity of the chlorination step, aiming to selectively functionalize the desired position on the pyridine ring.

Alternative Synthetic Pathways for Related N-Phenylpyridin-2-amines

While the direct routes are often preferred, alternative pathways for synthesizing related N-phenylpyridin-2-amines can also be adapted.

Beyond the Buchwald-Hartwig amination, other metal-catalyzed cross-coupling reactions can be employed for the synthesis of N-phenylpyridin-2-amines. acs.org These reactions offer a broad scope and functional group tolerance. Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a powerful alternative, often proceeding under mild conditions and utilizing less expensive metal catalysts. nih.gov

Recent advancements have even demonstrated photoinduced nickel-catalyzed C-N cross-coupling reactions that operate at room temperature and are tolerant to oxygen. nih.gov These methods provide a more sustainable and cost-effective approach to forming C-N bonds. Furthermore, electrochemical reductive cross-coupling reactions using a sacrificial iron anode and a nickel catalyst have been successfully applied to the synthesis of functionalized arylpyrimidines from aminohalopyrimidines and aryl halides. nih.gov

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions

| Catalyst | Key Features |

| Palladium | Well-established, broad scope, numerous effective ligands. wikipedia.orgyoutube.com |

| Nickel | More economical, can operate under milder conditions, photo- and electro-chemical variations available. nih.govnih.gov |

| Copper | Historically significant (Ullmann condensation), newer ligand systems allow for lower temperatures. nih.gov |

Chelation-assisted C-H activation has become a highly effective strategy for the functionalization of unreactive C-H bonds. rsc.orgnih.gov This method involves the use of a directing group on the substrate that coordinates to a metal catalyst, bringing the metal center in close proximity to a specific C-H bond and facilitating its activation. rsc.orgbeilstein-journals.org

For pyridine-containing substrates, the nitrogen atom of the pyridine ring can itself act as a directing group, guiding the metal catalyst to the ortho C-H bond. rsc.org This has been successfully applied in various transformations, including arylation, alkylation, and cyanation. rsc.orgbeilstein-journals.org While this method is more commonly used for C-C bond formation, its principles can be extended to the synthesis of complex pyridine derivatives. The use of rhodium and iron catalysts, in addition to palladium, has been explored for these transformations. nih.govnih.govacs.org This approach offers high regioselectivity and can often be performed under milder conditions than classical cross-coupling reactions. rsc.orgnih.gov

Green Chemistry and Sustainable Synthesis Considerations

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 6-chloro-N-phenylpyridin-2-amine, a focus on green chemistry encourages the exploration of alternative reaction pathways that are more efficient, safer, and have a lower environmental footprint compared to traditional methods. Key strategies in this endeavor include the use of multicomponent reactions, solvent-free conditions, and the development of catalytic systems that minimize waste and energy consumption.

Another key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Several studies have demonstrated the feasibility of synthesizing aminopyridine derivatives under solvent-free conditions. mdpi.comnih.govnih.govindexcopernicus.comclockss.org These "neat" reactions not only circumvent the environmental and health hazards associated with many organic solvents but can also lead to improved reaction rates and easier product isolation. Microwave-assisted organic synthesis has also emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times and increased yields, as demonstrated in the one-pot, four-component synthesis of novel pyridine derivatives. nih.gov

While some green methods aim for catalyst-free reactions mdpi.com, the development of efficient and recyclable catalysts is also a major focus. For the synthesis of related N-aryl aminopyridines, methods utilizing catalytic amounts of reagents have been described as "greener methodologies". researchgate.net The ideal catalyst would be non-toxic, highly efficient, and easily separable from the reaction mixture for reuse, further minimizing waste.

The principles of green and sustainable synthesis can be applied to the production of 6-chloro-N-phenylpyridin-2-amine by considering the following aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with little or no toxicity to human health and the environment.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, and utilizing energy-efficient technologies like microwave irradiation.

Use of Renewable Feedstocks: Exploring the potential of using starting materials derived from renewable resources, a concept gaining traction in the synthesis of various aromatic compounds. mdpi.com

To illustrate the comparison of different synthetic strategies based on green chemistry principles, the following table summarizes various approaches for the synthesis of substituted aminopyridines as found in the literature.

| Synthetic Strategy | Key Green Chemistry Features | Starting Materials (Example) | Conditions | Advantages |

| Multicomponent, Catalyst-Free mdpi.com | High atom economy, solvent-free, catalyst-free, one-pot. | Acetophenone (B1666503) derivatives, malononitrile, aldehyde derivatives, ammonium (B1175870) carbonate. | Room temperature, solvent-free. | Mild conditions, high yields, environmentally friendly. |

| Multicomponent, Microwave-Assisted nih.gov | Reduced reaction time, energy efficiency, one-pot. | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate. | Microwave irradiation, ethanol. | Excellent yields, short reaction times, pure products. |

| Solvent-Free Condensation indexcopernicus.com | Elimination of solvent, potential for microwave assistance. | Enaminonitrile, primary amines. | Solvent-free, potential for microwave irradiation. | Cleaner reaction, simple procedure. |

| "Greener Methodology" for N-Aryl Amines researchgate.net | Use of water as a solvent (in related syntheses), catalytic reagents. | 2-Amino, 6-Chloro, Pyridines and other reagents. | Not specified in detail for the starting material. | Implies a move towards more environmentally benign conditions. |

While a specific, detailed green synthesis protocol for 6-chloro-N-phenylpyridin-2-amine is not extensively documented in the reviewed literature, the principles and methodologies applied to closely related aminopyridines provide a clear roadmap for developing more sustainable manufacturing processes for this compound. Future research in this area would likely focus on adapting these multicomponent, solvent-free, and catalytic approaches to the specific synthesis of 6-chloro-N-phenylpyridin-2-amine.

Reactivity and Mechanistic Investigations of 6 Chloro N Phenylpyridin 2 Amine

Chemical Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine core of 6-chloro-N-phenylpyridin-2-amine is susceptible to nucleophilic attack, particularly at the C-6 position, while the N-phenyl group can undergo electrophilic substitution.

Nucleophilic Substitution Reactions at the C-6 Chloro Position

The chlorine atom at the C-6 position of the pyridine ring is a leaving group that can be displaced by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of 6-chloro-N-phenylpyridin-2-amine, allowing for the introduction of a wide range of functional groups.

One of the most common transformations is the substitution of the chloro group with amines, a reaction that can be achieved under different conditions. For instance, the reaction of 2,6-dichloropyridine (B45657) with propylamine (B44156) in the presence of sodium hydroxide (B78521) in water at 120°C in a sealed tube leads to the formation of 6-chloro-N-propylpyridin-2-amine. This demonstrates the feasibility of selective mono-substitution. The general principle of nucleophilic aromatic substitution (SNAr) on halopyridines suggests that the reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of electron-withdrawing groups and follows the general order of F > Cl > Br > I. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for the formation of C-N bonds with aryl halides. nsf.govacs.org These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to couple an amine with the aryl halide. nsf.gov While specific examples for the Buchwald-Hartwig amination of 6-chloro-N-phenylpyridin-2-amine are not extensively detailed in the reviewed literature, the general applicability of this reaction to a wide range of aryl chlorides suggests its potential utility in this context. acs.org

The chloro substituent can also be displaced by oxygen-based nucleophiles. For example, the reaction of chlorobenzene (B131634) with sodium methoxide, although generally sluggish, can proceed under forcing conditions, potentially via a benzyne (B1209423) mechanism. parchem.com In the case of the more activated 6-chloro-N-phenylpyridin-2-amine, the reaction with alkoxides is expected to be more facile.

Below is a table summarizing representative nucleophilic substitution reactions on related 2-chloropyridine (B119429) systems.

| Nucleophile | Reagent/Catalyst | Product | Reference |

| Propylamine | NaOH, H₂O | 6-chloro-N-propylpyridin-2-amine | |

| Amines | Ru(II) catalyst | Pyridylamines | chemscene.com |

| Hydrazine | Hydrazine hydrate | 2-Hydrazino-6-chloropyridine | acs.org |

Electrophilic Aromatic Substitution on the N-Phenyl Moiety

The N-phenyl group of 6-chloro-N-phenylpyridin-2-amine is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group, which influences the regioselectivity of the substitution on the phenyl ring. However, under strongly acidic conditions often required for electrophilic aromatic substitution, the basic nitrogen atoms of the molecule can be protonated, which can deactivate the ring system. youtube.com

A notable example of electrophilic substitution on a related N-aryl-2-aminopyridine is the nitration of N-phenyl-2-aminopyridine. This reaction can be achieved using a Co(OAc)₂ catalyst and AgNO₃, affording the nitrated products in good yields (70–92%). rsc.org The regioselectivity of this reaction is directed to the phenyl ring, highlighting the directing effect of the amino group. The nitration of aniline (B41778) itself is a complex reaction that can yield a mixture of ortho, meta, and para products, with the formation of the anilinium ion under acidic conditions leading to a significant amount of the meta-isomer. youtube.comnih.gov To achieve selective para-nitration of aniline, the amino group is often protected, for instance, by acylation, to modulate its activating and directing effects. youtube.com

Halogenation of anilines is another important electrophilic substitution. The reaction of N,N-dialkylaniline N-oxides with thionyl halides provides a method for the regioselective halogenation of electron-rich anilines, yielding para-bromo or ortho-chloro derivatives. nih.gov While direct halogenation of 6-chloro-N-phenylpyridin-2-amine is not explicitly detailed, the principles of electrophilic substitution on anilines suggest that reactions with electrophilic halogenating agents would likely occur on the electron-rich phenyl ring.

Transformational Chemistry Involving the Aminopyridine System

The aminopyridine moiety in 6-chloro-N-phenylpyridin-2-amine provides a handle for a variety of chemical transformations, including functionalization of the amino group and participation in the construction of more complex heterocyclic systems.

N-Functionalization and Derivatization Reactions

The secondary amine in 6-chloro-N-phenylpyridin-2-amine can be readily functionalized through N-alkylation and N-acylation reactions.

N-alkylation of amines with alcohols can be catalyzed by transition metal complexes. For example, manganese pincer complexes have been shown to catalyze the selective N-alkylation of anilines with primary alcohols under mild conditions. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a sustainable route to N-alkylated products. Another approach involves the use of cobalt(II) complexes for the N-alkylation of amines with alcohols. youtube.com The synthesis of secondary amines can also be achieved via the self-limiting alkylation of N-aminopyridinium salts. nih.gov

N-acylation of amines is a fundamental transformation in organic synthesis. The reaction of anilines with chloroacetyl chloride, for instance, yields N-substituted acetamides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The acylation of the amino group in 6-chloro-N-phenylpyridin-2-amine would lead to the corresponding amide derivatives, which could serve as intermediates for further synthetic elaborations.

The table below provides examples of N-functionalization reactions on related amine systems.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| N-Alkylation | Alcohols, Mn pincer complex | N-Alkylated anilines | researchgate.net |

| N-Alkylation | Alcohols, Co(II) complex | N-Alkylated amines | youtube.com |

| N-Acylation | Chloroacetyl chloride | N-Substituted acetamides | nih.gov |

Role in Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of 6-chloro-N-phenylpyridin-2-amine, possessing both a nucleophilic amino group and a reactive chloro-substituted pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions.

Transition metal-catalyzed reactions have been extensively employed for the construction of N-heterocycles from N-aryl-2-aminopyridines. rsc.org For example, rhodium(III)-catalyzed C-H functionalization/cyclization of N-phenyl-2-aminopyridine derivatives with α,β-unsaturated aldehydes leads to the formation of dihydroquinolinones. rsc.org Similarly, annulation reactions with alkynes or disulfides under rhodium catalysis provide access to various fused systems. rsc.org Copper-catalyzed intramolecular C-H amination of N-phenyl-2-aminopyridine derivatives has also been reported. rsc.org

Cobalt-catalyzed [2+2+2] cycloaddition reactions of ynamides, nitriles, and alkynes have been developed for the synthesis of tricyclic fused 3-aminopyridines. pvpcollegepatoda.org While not starting directly from 6-chloro-N-phenylpyridin-2-amine, this methodology highlights the potential of using substituted aminopyridines in the construction of complex polycyclic frameworks. Another synthetic route to substituted 2-aminopyridines involves the cyclization of 5-oximinoalkanenitriles. nih.gov

Catalytic Reactions Mediated by 6-chloro-N-phenylpyridin-2-amine or its Analogues

The aminopyridine scaffold present in 6-chloro-N-phenylpyridin-2-amine can act as a ligand for transition metals, and the resulting metal complexes can exhibit catalytic activity in various organic transformations. The nitrogen atoms of the pyridine ring and the amino group can coordinate to a metal center, forming stable chelate complexes.

Amino pyridine iron(II) complexes have been synthesized and characterized for their application in atom transfer radical polymerization (ATRP). nsf.gov These complexes have been shown to catalyze the polymerization of styrene, with the substitution pattern on the amino pyridine ligand influencing the catalytic activity. nsf.gov

Complexes of 2-aminopyridine (B139424) derivatives with other transition metals such as copper and nickel have also been investigated for their catalytic properties. For instance, chiral Cu(II) and Ni(II) salen-type complexes, which can be conceptually related to aminopyridine complexes, have been used as catalysts in asymmetric α-amino acid C-α alkylation reactions. Furthermore, transition metal complexes with aminopyridine ligands have been studied for their biological and catalytic activities, including the removal of organic dyes from wastewater.

The versatility of the aminopyridine ligand framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn can modulate their catalytic performance in a variety of reactions, including hydroamination and oxidative amination.

Exploration of Ligand Properties in Metal-Catalyzed Processes

The structure of 6-chloro-N-phenylpyridin-2-amine suggests its potential as a ligand in metal-catalyzed reactions. The presence of two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic secondary amine nitrogen—offers multiple potential coordination sites. The electronic and steric properties of the chloro and phenyl substituents are expected to significantly modulate its coordinating ability and the subsequent reactivity of its metal complexes.

N-aryl-2-aminopyridines are known to act as effective ligands in various catalytic processes, primarily due to the ability of the pyridine nitrogen to act as a directing group, facilitating chelation and subsequent activation of C-H bonds. nih.gov In the case of 6-chloro-N-phenylpyridin-2-amine, it could potentially coordinate to a metal center in several ways:

Monodentate Coordination: The pyridine nitrogen is typically the most basic and sterically accessible site, making it the primary point of coordination to a metal center. This is a common coordination mode for simple pyridine derivatives in catalysts like those used for Suzuki-Miyaura cross-coupling reactions. researchgate.net

Bidentate Chelation: The compound could act as a bidentate ligand, forming a five-membered chelate ring involving both the pyridine and the exocyclic amine nitrogen atoms. This mode of coordination can enhance the stability of the metal complex. However, the N-phenyl group introduces significant steric bulk, which might hinder the formation of such a chelate, a phenomenon observed in related aminopyridine ligands where steric hindrance at the ortho position of the amine can inhibit catalytic activity. nih.gov

The electronic effect of the chloro group at the 6-position is also critical. Being an electron-withdrawing group, it reduces the electron density on the pyridine ring, which in turn decreases the basicity of the pyridine nitrogen. A ligand with lower basicity might bind less strongly to a metal pre-catalyst, which can be advantageous in some catalytic cycles where ligand dissociation is a key step. nih.gov

Below is a comparative table of related aminopyridine ligands and their observed roles in catalysis, which helps to contextualize the potential properties of 6-chloro-N-phenylpyridin-2-amine.

| Ligand | Metal Catalyst | Application | Key Structural Features & Their Influence |

| 2-Aminopyridine | Copper(I) | Oxidative polymerization | The amino group at the ortho position leads to steric hindrance, inhibiting the coordination of the phenolate (B1203915) anion and resulting in no polymerization. nih.gov |

| 4-Aminopyridine | Copper(I) | Oxidative polymerization | High basicity and lack of steric hindrance lead to a highly efficient catalytic system with a fast reaction rate. nih.gov |

| N-Aryl-2-aminopyridines | Palladium, Rhodium, etc. | C-H bond functionalization | The pyridine nitrogen acts as a directing group, forming stable cyclometalated intermediates that facilitate the functionalization of the aryl group. nih.gov |

| 2-(p-Tolyl)pyridine | Palladium(II) | Suzuki-Miyaura coupling | Acts as a monodentate ligand, coordinating through the pyridine nitrogen to form a square planar complex that is active in cross-coupling. researchgate.net |

Based on these comparisons, 6-chloro-N-phenylpyridin-2-amine would likely serve as a monodentate ligand through its pyridine nitrogen in many catalytic applications. Its utility as a bidentate ligand would be limited by the steric hindrance from the N-phenyl group. The electron-withdrawing nature of the chloro group would modulate its binding affinity to the metal center, a parameter that is often fine-tuned to optimize catalytic performance.

Detailed Mechanistic Elucidation of Key Transformations

A key transformation for a molecule like 6-chloro-N-phenylpyridin-2-amine, which contains an aryl chloride moiety, is the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds. While a specific mechanistic study for this compound is not available, the mechanism can be detailed by analogy to the well-established catalytic cycle for the amination of other aryl chlorides, particularly chloropyridines. cmu.edunih.gov

Oxidative Addition: The active Pd(0) catalyst species undergoes oxidative addition to the C-Cl bond of 6-chloro-N-phenylpyridin-2-amine. This is often the rate-limiting step for aryl chlorides and results in a Pd(II) intermediate. The choice of phosphine ligand is crucial here, as bulky, electron-rich ligands are known to promote this step. nih.gov

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand. The base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the new C-N bond and regenerates the active Pd(0) catalyst. This step yields the final coupled product.

The table below outlines the proposed mechanistic steps for a hypothetical Buchwald-Hartwig reaction involving 6-chloro-N-phenylpyridin-2-amine.

| Step | Description | Proposed Intermediate Structure |

| 1. Catalyst Activation | The Pd(II) precatalyst is reduced to the active Pd(0) species. | LnPd(0) |

| 2. Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of 6-chloro-N-phenylpyridin-2-amine. | [LnPd(Cl)(2-(N-phenylamino)pyridin-6-yl)] |

| 3. Ligand Exchange/Amine Coordination | The amine nucleophile (R2NH) displaces a ligand on the Pd(II) complex. | [L(n-1)Pd(Cl)(2-(N-phenylamino)pyridin-6-yl)(R2NH)] |

| 4. Deprotonation | A base removes a proton from the coordinated amine to form a palladium amido complex. | [L(n-1)Pd(NR2)(2-(N-phenylamino)pyridin-6-yl)] |

| 5. Reductive Elimination | The C-N bond is formed, yielding the final product and regenerating the Pd(0) catalyst. | LnPd(0) + Product |

The efficiency and selectivity of this transformation would be highly dependent on the reaction conditions, particularly the choice of palladium precursor, phosphine ligand, base, and solvent. For instance, studies on the amination of 2-chloropyridine have shown that different ligand systems are required for optimal results compared to other aryl chlorides, highlighting the influence of the pyridine nitrogen on the catalytic cycle. cmu.edu The presence of the N-phenylamino group in the substrate itself could also influence the reaction by competing for coordination to the palladium center, potentially requiring careful optimization of the reaction conditions.

Derivatization and Structural Modification Strategies of 6 Chloro N Phenylpyridin 2 Amine

Synthesis of Analogues with Substitutions on the Phenyl Ring

The phenyl ring of 6-chloro-N-phenylpyridin-2-amine is a prime target for modification to generate a diverse library of analogues. A predominant strategy involves transition metal-catalyzed cross-coupling reactions, where the pyridyl nitrogen of the aminopyridine moiety acts as a directing group. rsc.org This directing effect facilitates C-H activation and functionalization at the ortho-position of the phenyl ring.

Palladium and rhodium catalysts are frequently employed for these transformations. For instance, Pd(OAc)₂ can catalyze the carbonylative intramolecular cyclization of N-aryl-2-aminopyridines, a process that involves the electrophilic cyclopalladation on the phenyl ring. rsc.org Similarly, Rh(III) catalysts can achieve C(sp²)–H functionalization and cyclization, reacting with various coupling partners like alkynes and acrylates. rsc.org These methods allow for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems.

The electronic properties of substituents already present on the N-aryl ring can influence the outcome of these reactions. Both electron-rich and electron-poor N-aryl-2-aminopyridine substrates have been shown to be viable, leading to products in high to excellent yields. rsc.org

Table 1: Examples of Phenyl Ring Functionalization Reactions

| Catalyst/Reagent | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|

| Pd(OAc)₂ / CO | Carbonylative Cyclization | Ortho C-H | rsc.org |

| [RhCp*Cl₂]₂ | C-H Annulation with Alkynes | Ortho C-H | rsc.org |

| Pd(OAc)₂ / K₂CO₃ | Arylation with Aryl Halides | Ortho C-H | rsc.org |

Introduction of Diverse Functionalities onto the Pyridine (B92270) Core

The pyridine core of 6-chloro-N-phenylpyridin-2-amine offers multiple sites for introducing new functionalities. The chlorine atom at the C6 position is a particularly useful handle for modification, often being substituted through cross-coupling reactions. For example, a Suzuki coupling reaction can be performed by reacting the 6-chloro-aminopyridine scaffold with a phenyl boronic acid in the presence of a palladium catalyst like 10% Pd/C, effectively replacing the chlorine with a phenyl group. researchgate.net

Beyond the C6 position, functionalization at other sites, such as C4, has been explored to override the intrinsic directing effects of the ring nitrogen which typically favors C2 and C6 reactivity. nih.gov Methodologies using organosodium compounds like n-butylsodium have been developed to deprotonate and functionalize the C4-position. nih.gov Subsequent transmetalation to zinc chloride allows for Negishi cross-coupling with various aryl and heteroaryl halides. nih.gov This approach demonstrates the feasibility of late-stage installation of pyridyl fragments into complex molecules. nih.gov

N-Substituted Derivatives of 6-chloro-N-phenylpyridin-2-amine (e.g., N-alkyl, N-aryl modifications)

The secondary amine nitrogen in 6-chloro-N-phenylpyridin-2-amine is a key site for derivatization, allowing for the synthesis of N-alkyl and N-aryl analogues. The Buchwald-Hartwig amination is a powerful and widely used method for forming N-aryl bonds. mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction can be used to couple the aminopyridine with various aryl halides. Optimized conditions often involve a palladium catalyst such as dichlorobis(triphenylphosphine)Pd(II), a suitable ligand like xantphos, and a base like sodium tert-butoxide. mdpi.comnih.gov This method has proven effective for generating libraries of N-arylpyrimidin-2-amine derivatives in moderate to good yields. mdpi.comnih.gov

N-alkylation can be achieved through various standard organic synthesis methods. One common approach is the reaction of the parent amine with an alkyl halide in the presence of a base. For example, N-allyl derivatives of related benzazepine structures have been synthesized using this methodology. mdpi.com Another technique is reductive amination, which can be used to introduce N-methyl groups. mdpi.com

Structure-Reactivity Relationships in 6-chloro-N-phenylpyridin-2-amine Derivatives

The synthetic utility and reaction outcomes for derivatives of 6-chloro-N-phenylpyridin-2-amine are governed by the interplay of electronic and steric effects, which are dictated by the substitution patterns on both the pyridine and phenyl rings.

Influence of Electronic and Steric Effects on Reaction Outcomes

Electronic effects significantly influence the reactivity of the scaffold. The σ-donor ability of the amine ligand, which can be rationalized by its pKa value, affects the electron density at the metal center in catalytic cycles. scielo.br For instance, a higher σ-donor character in an amine ligand can increase the electronic density on a coordinated ruthenium moiety, favoring reactivity. scielo.br The pyridine nitrogen itself is an important electronic feature, acting as a directing group in many transition metal-catalyzed reactions by forming stable chelate complexes, thereby facilitating C-H activation on the N-phenyl ring. rsc.org The electron-withdrawing nature of the chlorine atom at the C6 position also modulates the electron density of the pyridine ring, influencing its reactivity in nucleophilic substitution and cross-coupling reactions.

Steric effects, often quantified by the cone angle (θ) of a ligand, play a crucial role in determining the coordination environment around a metal center and, consequently, the reaction pathway. scielo.bracs.orgnih.gov A large cone angle can create steric hindrance in the coordination sphere, potentially leading to ligand dissociation or favoring a lower coordination number, which can enhance catalytic activity. scielo.br In the synthesis of derivatives, bulky substituents on the phenyl ring or near the nitrogen atom can hinder the approach of reagents, thereby affecting reaction rates and yields. The final arrangement of atoms in metal complexes, and by extension, the intermediates in catalytic cycles, is determined by the balance of these steric and electronic factors. acs.orgnih.gov

Impact of Substitution Patterns on Synthetic Utility

The specific pattern of substituents on the 6-chloro-N-phenylpyridin-2-amine framework dictates its synthetic utility by directing reactivity to specific sites.

Pyridyl Nitrogen as a Directing Group : As mentioned, the pyridine nitrogen is a powerful directing group for ortho-C-H functionalization of the N-phenyl ring. rsc.org This inherent property makes the scaffold highly suitable for constructing fused heterocyclic systems and biaryl compounds through directed cross-coupling reactions. rsc.org

The C6-Chloro Substituent : The chlorine atom at the C6 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of carbon or nitrogen nucleophiles at this position, greatly enhancing the molecular diversity that can be achieved from this common intermediate. researchgate.net

Substituents on the Phenyl Ring : Substituents on the phenyl ring can exert both electronic and steric influences. Electron-donating groups can enhance the nucleophilicity of the ring, while electron-withdrawing groups can decrease it. The position of these substituents can also sterically block or favor reactions at certain sites. For instance, a bulky group at the ortho-position of the phenyl ring could hinder cyclization reactions that rely on C-H activation at that site.

This understanding of how substitution patterns control reactivity is crucial for designing efficient and selective synthetic routes to novel derivatives of 6-chloro-N-phenylpyridin-2-amine.

Computational and Theoretical Investigations of 6 Chloro N Phenylpyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone for the quantum chemical investigation of molecules like 6-chloro-N-phenylpyridin-2-amine. DFT methods are employed to determine the electronic structure and associated properties by calculating the electron density. A commonly used functional for such organic molecules is B3LYP, often paired with a basis set like 6-311G(d,p) or higher, to provide a balance between accuracy and computational cost. nih.gov Such calculations are foundational for the analyses described in the following subsections.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic character of a molecule is primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For aromatic and heterocyclic compounds, the HOMO is typically a π-orbital, and the LUMO is a π*-orbital. In 6-chloro-N-phenylpyridin-2-amine, the electron density of the HOMO is expected to be distributed across the N-phenyl and aminopyridine moieties, with significant contributions from the nitrogen lone pair and the π-systems of the rings. The LUMO, conversely, would likely be delocalized over the pyridine (B92270) ring, influenced by the electron-withdrawing chloro substituent.

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated for Analogous Systems) This table presents typical values for similar aromatic amines and chloropyridines based on DFT calculations.

| Molecular Orbital | Typical Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Associated with electron-donating capability, primarily located on the N-phenyl-amine fragment. |

| LUMO | -1.0 to -2.0 | Associated with electron-accepting capability, influenced by the chloropyridine ring. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Indicates high kinetic stability and moderate reactivity. |

Energetics and Transition State Characterization of Reactions

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This includes determining the energies of reactants, products, intermediates, and, crucially, transition states. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined, providing a quantitative measure of the reaction rate.

For 6-chloro-N-phenylpyridin-2-amine, a key reaction of interest is its involvement in cross-coupling reactions, which are often catalyzed by transition metals like palladium or rhodium. rsc.org Theoretical studies on such reactions involving N-aryl-2-aminopyridines have elucidated mechanistic pathways. These calculations can confirm whether a proposed mechanism is energetically feasible and can help identify the rate-determining step. For example, in a Pd-catalyzed cyclization, DFT can be used to model the energies of oxidative addition, reductive elimination, and any intermediate complexes. rsc.org

Molecular Modeling for Conformational Analysis and Non-Covalent Interactions within Chemical Systems

The three-dimensional structure and flexibility of 6-chloro-N-phenylpyridin-2-amine are key to its interactions with other molecules. Molecular modeling techniques, ranging from quantum mechanics to more computationally efficient molecular mechanics methods, are used to explore the conformational landscape of the molecule.

The central N-C bond between the phenyl and pyridine rings allows for rotation, leading to different conformers. The relative stability of these conformers is determined by a balance of electronic effects and steric hindrance. Computational models can predict the dihedral angle between the two aromatic rings in the most stable conformation. In similar N-phenylpyrimidin-4-amine structures, this angle has been observed to be significant, influencing the degree of π-conjugation between the rings.

Furthermore, these models can elucidate non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical in both the solid state and in solution. For instance, the amine proton can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. In the solid state, π-π stacking between the aromatic rings of adjacent molecules can play a significant role in the crystal packing.

Spectroscopic Property Prediction and Correlation with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) and oscillator strengths can be correlated with the bands observed in an experimental UV-Vis spectrum, providing insight into the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Theoretical ¹H and ¹³C NMR spectra serve as a valuable tool for structural elucidation and for assigning experimental resonances.

Table 2: Predicted Spectroscopic Data for 6-chloro-N-phenylpyridin-2-amine (Illustrative) Based on typical values for related structures from computational studies.

| Spectroscopic Technique | Predicted Feature | Typical Calculated Value |

|---|---|---|

| FT-IR | N-H stretch | ~3400-3500 cm⁻¹ |

| FT-IR | C-Cl stretch | ~700-800 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax (π→π*) | ~280-320 nm |

| ¹³C NMR (GIAO) | C-Cl carbon | ~145-155 ppm |

Reaction Pathway Analysis and Mechanistic Hypothesis Validation

Computational chemistry provides a powerful platform for investigating reaction mechanisms in detail. For 6-chloro-N-phenylpyridin-2-amine, which can undergo various transformations such as N-arylation or cyclization reactions, theoretical modeling can be used to validate or refute proposed mechanistic hypotheses. rsc.orgnih.gov

By modeling the entire reaction coordinate, researchers can identify all intermediates and transition states, providing a complete energetic profile of the reaction. This allows for a detailed understanding of how the reaction proceeds, including the role of catalysts, solvents, and substituent effects. For example, in transition metal-catalyzed reactions, calculations can reveal the coordination of the aminopyridine nitrogen to the metal center and its role in directing C-H activation. rsc.org Kinetic Isotope Effect (KIE) studies, when combined with computational modeling, can further pinpoint the rate-determining step of a reaction. rsc.org

Through these computational explorations, a comprehensive, atomistic-level understanding of the chemical behavior of 6-chloro-N-phenylpyridin-2-amine can be achieved, guiding further experimental work and the design of new synthetic methodologies.

Applications of 6 Chloro N Phenylpyridin 2 Amine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The scaffold of 6-chloro-N-phenylpyridin-2-amine is a key starting point for the synthesis of intricate heterocyclic systems, which are central to medicinal chemistry and materials science.

Synthesis of Polycyclic Nitrogen-Containing Scaffolds

The structure of N-aryl-2-aminopyridines, such as 6-chloro-N-phenylpyridin-2-amine, is exceptionally well-suited for the synthesis of fused, polycyclic nitrogen-containing compounds. The pyridyl nitrogen atom can act as an internal directing group, facilitating transition metal-catalyzed C-H activation at the ortho-position of the N-phenyl ring. This chelation-assisted strategy enables the regioselective formation of new carbon-carbon or carbon-heteroatom bonds, leading to cyclization. rsc.org

A variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can catalyze these transformations. rsc.org For instance, palladium-catalyzed carbonylative intramolecular cyclization of N-aryl-2-aminopyridines has been used to produce 11H-pyrido[2,1-b]quinazolin-11-ones. rsc.org Similarly, rhodium-catalyzed reactions with alkynes or aldehydes can lead to the formation of substituted indoles and tetrahydroquinolines, respectively. rsc.org These reactions demonstrate the utility of the N-aryl-2-aminopyridine framework in building complex heterocyclic systems through atom-economical C-H functionalization pathways.

Table 1: Examples of Polycyclic Scaffolds from N-Aryl-2-Aminopyridines

| Starting Material Class | Reagent | Catalyst | Product Scaffold | Citation |

|---|---|---|---|---|

| N-Aryl-2-aminopyridine | Carbon Monoxide (CO) | Pd(OAc)₂ | 11H-Pyrido[2,1-b]quinazolin-11-one | rsc.org |

| N-Aryl-2-aminopyridine | Alkyne | Rhodium Complex | Substituted Indole | rsc.org |

| N-Aryl-2-aminopyridine | α,β-Unsaturated Aldehyde | Rhodium Complex | Tetrahydroquinoline | rsc.org |

Precursor in the Synthesis of Analogues of Known Natural Products

While direct synthesis of natural product analogues starting specifically from 6-chloro-N-phenylpyridin-2-amine is not extensively documented in dedicated studies, its role as a precursor is implicit in its ability to generate complex heterocyclic cores. Many natural products and pharmaceutically active molecules feature scaffolds such as indoles, quinolines, and other fused nitrogen heterocycles. psu.eduacs.org The synthetic routes established for N-aryl-2-aminopyridines provide a clear and efficient pathway to these important structural motifs. rsc.org Therefore, 6-chloro-N-phenylpyridin-2-amine represents a valuable starting material for the synthesis of analogues of natural products, allowing for structural diversification and the exploration of structure-activity relationships. The development of synthetic methods for these scaffolds is a crucial aspect of natural product chemistry. psu.edu

Role in Modern Cross-Coupling Methodologies

The reactivity of 6-chloro-N-phenylpyridin-2-amine makes it a significant player in modern cross-coupling reactions, both as a substrate and as a foundational structure for catalyst development.

Substrate in C-H Activation and Site-Selective Functionalization

The N-aryl-2-aminopyridine moiety is a prime substrate for directed C-H activation reactions. rsc.org The nitrogen atom of the pyridine (B92270) ring acts as a powerful directing group, forming a stable five- or six-membered metallacycle intermediate with a transition metal catalyst. rsc.org This pre-organization facilitates the selective activation of the C-H bond at the ortho-position of the phenyl ring, allowing for the introduction of new functional groups at this specific site with high precision. rsc.org

This site-selectivity is a significant advantage over classical electrophilic aromatic substitution reactions, which can often lead to mixtures of products. researchgate.net Various transition metals have been shown to be effective in these transformations, highlighting the robustness of this approach. rsc.org The ability to functionalize a specific C-H bond in a controlled manner is a cornerstone of modern synthetic chemistry, enabling more efficient and streamlined syntheses of complex molecules.

Utility in Catalyst Design and Optimization

The N-phenylpyridin-2-amine framework is not only a useful substrate but also shows potential as a ligand in catalyst design. Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov

For example, derivatives of 2-phenylpyridine (B120327) have been successfully employed as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net In these systems, the pyridine nitrogen coordinates to the palladium center. researchgate.net Furthermore, a trinuclear zinc(II) complex incorporating a related 6-phenylpyridine-2-carboxylic acid ligand has demonstrated catalytic activity in the oxidation of benzyl (B1604629) alcohol. semanticscholar.orgbcrec.id These examples underscore the potential of the 6-phenyl-2-aminopyridine scaffold, including derivatives of 6-chloro-N-phenylpyridin-2-amine, to serve as a platform for the development of new and optimized catalysts for a range of organic transformations. The presence of both a pyridine and an amine nitrogen offers multiple coordination sites, which can be exploited in the design of novel ligand architectures.

Table 2: Related Phenylpyridine Derivatives in Catalysis

| Ligand/Complex | Metal | Reaction | Citation |

|---|---|---|---|

| 2-Phenylpyridine Derivatives | Palladium(II) | Suzuki-Miyaura Cross-Coupling | researchgate.net |

| 6-Phenylpyridine-2-carboxylic Acid | Zinc(II) | Benzyl Alcohol Oxidation | semanticscholar.orgbcrec.id |

Advanced Chemical Research Applications

Beyond its role in foundational synthesis and catalysis, 6-chloro-N-phenylpyridin-2-amine and its derivatives are being explored in other areas of advanced chemical research, particularly in medicinal chemistry.

Researchers have synthesized a series of N-(6-phenylpyridin-2-yl)pyridine-2-amine derivatives starting from 2-amino-6-chloro-pyridines. researchgate.net These newly synthesized compounds were evaluated for their biological activity and some demonstrated potent inhibitory effects against various bacterial and fungal strains. researchgate.net This line of research highlights the potential of the 6-chloro-N-phenylpyridin-2-amine scaffold as a starting point for the development of new therapeutic agents. The ability to systematically modify the structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, which is a critical aspect of drug discovery. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro N Phenylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds in solution. For 6-chloro-N-phenylpyridin-2-amine, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.

In the ¹³C NMR spectrum of similar compounds, the carbon atoms of the pyridine (B92270) ring show distinct chemical shifts, with the carbon atom bonded to the chlorine atom experiencing a downfield shift. The carbon atoms of the phenyl ring would also have characteristic resonances. For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule. For example, in a study of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, 2D NMR experiments were essential for the complete assignment of all ¹H and ¹³C signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for 6-chloro-N-phenylpyridin-2-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| H-3 | 7.0 - 7.5 (d) | 110 - 120 |

| H-4 | 7.5 - 8.0 (t) | 135 - 145 |

| H-5 | 6.8 - 7.2 (d) | 115 - 125 |

| C-2 | - | 155 - 165 |

| C-6 | - | 145 - 155 |

| Phenyl Ring | ||

| H-ortho | 7.2 - 7.6 (m) | 120 - 130 |

| H-meta | 7.0 - 7.4 (m) | 125 - 135 |

| H-para | 7.1 - 7.5 (m) | 120 - 130 |

| C-ipso | - | 135 - 145 |

| C-ortho | - | 120 - 130 |

| C-meta | - | 125 - 135 |

| C-para | - | 120 - 130 |

| NH | 8.0 - 9.0 (s, br) | - |

| Note: These are predicted values based on related structures and are for illustrative purposes only. Actual experimental values may vary. |

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For 6-chloro-N-phenylpyridin-2-amine (C₁₁H₉ClN₂), the nominal molecular weight is approximately 204.66 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation of aminopyridine derivatives in the mass spectrometer typically follows predictable pathways. The molecular ion peak (M⁺) is expected to be observed. A characteristic feature for compounds containing one chlorine atom is the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for aromatic amines include the loss of small neutral molecules or radicals. For 6-chloro-N-phenylpyridin-2-amine, potential fragmentation could involve the cleavage of the C-N bond between the pyridine and phenyl rings, leading to fragments corresponding to the chloropyridinyl cation or the phenylaminyl radical, and vice versa. Loss of a chlorine radical or HCl from the molecular ion are also plausible fragmentation pathways. Detailed analysis of the fragmentation pattern can help to confirm the structure of the molecule. For instance, in the high-resolution mass spectrum of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, the precise mass of the molecular ion was used to confirm the elemental composition. mdpi.com

Table 2: Predicted Major Fragments in the Mass Spectrum of 6-chloro-N-phenylpyridin-2-amine

| m/z | Possible Fragment Ion |

| 204/206 | [C₁₁H₉ClN₂]⁺ (Molecular Ion) |

| 169 | [C₁₁H₉N₂]⁺ (Loss of Cl) |

| 128 | [C₅H₄ClN]⁺ (Chloropyridinyl cation) |

| 92 | [C₆H₆N]⁺ (Anilino cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in 6-chloro-N-phenylpyridin-2-amine, such as the N-H bond, C-N bonds, C-Cl bond, and the aromatic rings, will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹ in the IR spectrum. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations will likely be observed in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bond, which may be weak in the IR spectrum. A comprehensive analysis of both IR and Raman spectra, often aided by computational predictions, allows for a more complete assignment of the vibrational modes. For example, a study on the vibrational spectra of pyridine demonstrated the utility of combining IR and Raman data for a complete assignment of its vibrational modes. cdnsciencepub.com

Table 3: Predicted Characteristic Vibrational Frequencies for 6-chloro-N-phenylpyridin-2-amine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1650 |

| N-H Bend | 1500 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 |

| Note: These are general predictions. The exact positions of the bands can be influenced by the molecular environment and intermolecular interactions. |

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for 6-chloro-N-phenylpyridin-2-amine is currently available in the Cambridge Structural Database, studies on closely related derivatives provide valuable insights. For instance, the crystal structure of 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine revealed a dihedral angle of 79.67 (8)° between the pyrimidine (B1678525) and phenyl rings. researchgate.net Similarly, the crystal structure of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine showed the formation of an intramolecular hydrogen bond. mdpi.com Such data is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry.

Table 4: Expected Structural Parameters from X-ray Crystallography of 6-chloro-N-phenylpyridin-2-amine

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (e.g., C-Cl, C-N, N-H) | Precise values in Ångstroms (Å) |

| Bond Angles (e.g., C-N-C, angles within rings) | Precise values in degrees (°) |

| Dihedral Angle (Pyridine-Phenyl) | To be determined |

| Intermolecular Interactions | Presence of hydrogen bonds, π-π stacking |

Ultraviolet-Visible Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 6-chloro-N-phenylpyridin-2-amine is expected to show absorption bands corresponding to π-π* transitions of the aromatic pyridine and phenyl rings, as well as n-π* transitions involving the non-bonding electrons on the nitrogen atoms.

The conjugation between the pyridine and phenyl rings through the amine linkage is likely to result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent chromophores (chloropyridine and aniline). The position and intensity of the absorption bands can be influenced by the solvent polarity. A study on 6-chloro,2-pyridyl hydrazones, for example, investigated the effect of solvent polarity on the electronic absorption spectra. rsc.org

Correlation of Spectroscopic Data with Theoretical Predictions

To gain a deeper understanding of the spectroscopic properties of 6-chloro-N-phenylpyridin-2-amine, experimental data can be correlated with theoretical predictions from computational chemistry methods, such as Density Functional Theory (DFT). DFT calculations can be used to optimize the molecular geometry and predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

The comparison between calculated and experimental spectra can aid in the definitive assignment of spectral features. For instance, calculated vibrational frequencies are often scaled to better match the experimental values, which helps in assigning complex vibrational modes. Similarly, calculated NMR chemical shifts can be correlated with experimental data to confirm structural assignments. A theoretical study on a triazole derivative demonstrated the excellent correlation between experimental and DFT-calculated ¹H and ¹³C NMR spectra. researchgate.net Such a combined experimental and theoretical approach provides a robust and comprehensive characterization of the molecule.

Future Research Directions and Unexplored Chemical Space for 6 Chloro N Phenylpyridin 2 Amine

Expanding Synthetic Scope and Selectivity

The synthesis of N-aryl-2-aminopyridines is well-established, often involving the coupling of anilines with 2-halopyridines. rsc.org However, the future of synthesizing derivatives of 6-chloro-N-phenylpyridin-2-amine lies in expanding the diversity of accessible structures with high degrees of selectivity.

Future research in this area should focus on:

Diversification through Cross-Coupling: While the core structure is known, its utility as a platform for further functionalization is underexplored. The chlorine atom at the 6-position is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). nih.govmdpi.com Systematic studies are needed to explore the coupling of a wide array of boronic acids, amines, and alkynes to generate novel libraries of compounds. A key challenge will be achieving high selectivity, especially in the presence of the other reactive sites on the molecule.

Directed C-H Functionalization: The pyridine (B92270) nitrogen can act as a directing group to facilitate regioselective C-H activation on both the pyridine and phenyl rings. nih.govresearchgate.net Transition metal catalysts, including palladium, rhodium, and iridium, have been extensively used for the functionalization of the parent N-phenylpyridin-2-amine. rsc.orgnih.gov Future work should investigate the directing-group ability of the aminopyridine scaffold in 6-chloro-N-phenylpyridin-2-amine to introduce functional groups at specific C-H bonds, a highly atom-economical approach. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to complex molecules in a single step. mdpi.comnih.gov Designing new MCRs that incorporate 6-chloro-N-phenylpyridin-2-amine as a key building block could rapidly generate structurally diverse and complex heterocyclic systems. nih.gov For instance, reactions involving isocyanides, aldehydes, and other components could lead to novel fused-ring structures. researchgate.net

| Synthetic Strategy | Potential Reagents/Catalysts | Targeted Molecular Diversity | Key Research Challenge |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, Alkynes, Amines / Pd(OAc)₂, Xantphos | Substituted biaryls, alkynylpyridines, and diamine derivatives | Achieving high regioselectivity and functional group tolerance. |

| Directed C-H Functionalization | Alkenes, Alkynes / [RhCpCl₂]₂, [IrCpCl₂]₂ | Indoles, quinolones, acylated and alkylated derivatives | Controlling selectivity between the pyridine and phenyl rings. acs.org |

| Multicomponent Reactions | Isocyanides, Aldehydes, Enaminones | Fused imidazopyridines, highly substituted pyridines | Discovering novel reaction pathways and optimizing conditions. |

Novel Reactivity Modes and Catalytic Cycles

The unique electronic and steric properties of 6-chloro-N-phenylpyridin-2-amine open avenues for discovering novel chemical reactions and understanding their underlying catalytic mechanisms.

Key areas for future investigation include:

Annulation and Cycloaddition Reactions: The N-aryl-2-aminopyridine scaffold is known to participate in transition metal-catalyzed annulation reactions to form N-heterocycles like indoles and quinolones. rsc.orgacs.org Research should be directed towards exploring novel cycloaddition pathways, such as [3+2] or [3+2+1] cycloadditions, using 6-chloro-N-phenylpyridin-2-amine with various coupling partners like alkynes, alkenes, or carbon monoxide sources. rsc.orgrsc.org

Metal-Free Catalysis: Developing metal-free reaction pathways is a significant goal in modern organic synthesis. Hypervalent iodine reagents have been shown to catalyze the C-H cycloamination of N-aryl-2-aminopyridines to form pyrido[1,2-a]benzimidazoles. nih.gov Exploring these and other metal-free catalytic systems, such as organocatalysis or photoredox catalysis, for the transformation of 6-chloro-N-phenylpyridin-2-amine is a promising research direction.

Reversible π-Coordination: A novel method for the functionalization of aminopyridines involves the reversible π-coordination of a transition metal (e.g., ruthenium) to the pyridine ring, which activates it for nucleophilic substitution. chemistryviews.org Applying this strategy to 6-chloro-N-phenylpyridin-2-amine could enable new types of transformations that are not possible through conventional coordination to the nitrogen atom.

A proposed catalytic cycle for a hypothetical Rh(III)-catalyzed C-H activation and annulation with an alkyne is depicted below, based on established mechanisms for related N-aryl-2-aminopyridines. acs.org

Hypothetical Catalytic Cycle for Annulation

C-H Activation: The Rh(III) catalyst coordinates to the pyridine nitrogen, directing the oxidative addition into the ortho C-H bond of the phenyl ring to form a rhodacycle intermediate.

Alkyne Insertion: The coordinated alkyne inserts into the Rh-C bond.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the annulated product and regenerate the active Rh(III) catalyst.

Development of Sustainable and Economical Synthesis Protocols

Adhering to the principles of green chemistry is crucial for the future of chemical synthesis. mdpi.commdpi.com Research into sustainable methods for preparing and functionalizing 6-chloro-N-phenylpyridin-2-amine is essential.

Future efforts should be concentrated on:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govnih.gov Developing microwave-assisted protocols for both the synthesis of the core structure and its subsequent functionalization would be a significant step towards sustainability.

Solvent-Free and Aqueous Conditions: Performing reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds. mdpi.comrasayanjournal.co.in Studies have shown that multicomponent reactions to form aminopyridine derivatives can be successful under solvent-free conditions. mdpi.comnih.gov Exploring similar conditions for reactions involving 6-chloro-N-phenylpyridin-2-amine is a key research goal.

Use of Greener Catalysts: Investigating the use of more abundant and less toxic metal catalysts (e.g., iron, copper) or recyclable heterogeneous catalysts could provide more economical and environmentally friendly alternatives to precious metal catalysts like palladium and rhodium. rsc.org

| Green Chemistry Approach | Specific Technique | Potential Advantages |

| Energy Efficiency | Microwave-assisted reactions | Reduced reaction times, higher yields, lower energy consumption. nih.gov |

| Waste Reduction | Solvent-free synthesis, reactions in water | Minimized use of hazardous organic solvents, simplified purification. mdpi.comresearchgate.net |

| Catalyst Sustainability | Use of earth-abundant metal catalysts, recyclable catalysts | Lower cost, reduced toxicity, and easier catalyst recovery. |

Exploration of Physicochemical Properties for Functional Materials

Pyridine-containing compounds are integral to materials science, finding applications in polymers, conductive materials, and metal-organic frameworks (MOFs). ijarsct.co.inyoutube.com The specific substituents on 6-chloro-N-phenylpyridin-2-amine suggest its potential as a building block for functional materials.

Potential research avenues include:

Coordination Chemistry and MOFs: The bidentate N,N' chelation site (pyridine nitrogen and exocyclic amine) makes this compound an excellent candidate for a ligand in coordination chemistry. youtube.com Synthesizing and characterizing metal complexes could lead to new catalysts or materials with interesting magnetic or photoluminescent properties.

Organic Electronics: The conjugated π-system spanning the pyridine and phenyl rings is a feature of molecules used in organic electronics. ijarsct.co.in By extending this conjugation through reactions at the chloro-position, it may be possible to tune the HOMO/LUMO energy gap and create novel organic semiconductors or emitters for use in devices like OLEDs.

Functional Polymers: Incorporating the 6-chloro-N-phenylpyridin-2-amine moiety into polymer backbones or as a pendant group could impart specific properties such as thermal stability, conductivity, or metal-ion sensing capabilities.

The physicochemical properties of a molecule are critical for its potential application in drug discovery and materials science. rsc.orgnih.gov The introduction of different functional groups onto the 6-chloro-N-phenylpyridin-2-amine scaffold will systematically alter these properties.

| Property | Influencing Substituent | Potential Application Area |

| Lipophilicity (clogP) | Phenyl group, Chloro group | Medicinal Chemistry, Organic Electronics |

| Hydrogen Bonding | Amino group, Pyridine Nitrogen | Supramolecular Chemistry, Crystal Engineering |

| Molecular Size/Shape | Extended conjugation via cross-coupling | Functional Materials, Organic Semiconductors |

| Dipole Moment | Chloro group, Nitrogen atoms | Nonlinear Optics, Liquid Crystals |

Advanced Spectroscopic and In Situ Mechanistic Probing

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The application of advanced analytical techniques is key to achieving this.

Future research should employ:

In Situ Spectroscopy: Techniques like in situ NMR, IR, or Raman spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of complex catalytic cycles. rsc.org For example, tracking the formation and consumption of palladacycle or rhodacycle intermediates in C-H activation reactions would provide invaluable mechanistic insight. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., HMBC, NOESY) are powerful tools for the unambiguous structural characterization of complex reaction products. ipb.pt These methods will be crucial for determining the regioselectivity of C-H functionalization reactions and for characterizing the structures of novel heterocyclic systems derived from 6-chloro-N-phenylpyridin-2-amine.

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental studies by providing detailed information on reaction energy profiles, transition state geometries, and the electronic structure of intermediates. This can help rationalize observed reactivity and selectivity, and guide the design of new catalysts and reactions.

By systematically pursuing these research directions, the scientific community can significantly expand the chemical space accessible from 6-chloro-N-phenylpyridin-2-amine, paving the way for new synthetic methodologies and the development of novel functional molecules and materials.

Q & A

Q. What are the standard synthetic routes for 6-chloro-N-phenylpyridin-2-amine, and how can reaction yields be optimized?

Q. How is 6-chloro-N-phenylpyridin-2-amine characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths (e.g., C–Cl = 1.73 Å) and hydrogen-bonding motifs (e.g., N–H⋯N interactions) .

- NMR Spectroscopy: H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and NH signals (broad, δ ~5 ppm).

- Mass Spectrometry: HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0584). Discrepancies between NMR and SCXRD data may arise from dynamic effects (e.g., tautomerism) or crystal packing forces, necessitating complementary techniques .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 6-chloro-N-phenylpyridin-2-amine in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations model transition states and electronic properties:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., Cl substituent as a leaving group).

- Activation Barriers: Compare energy profiles for C–N vs. C–Cl bond cleavage. Machine learning tools, such as LabMate.AI , integrate experimental data (e.g., solvent effects, catalyst performance) to optimize reaction conditions iteratively .

Q. What strategies resolve contradictions in spectroscopic data for 6-chloro-N-phenylpyridin-2-amine derivatives?

Methodological Answer: Contradictions (e.g., unexpected H NMR splitting vs. SCXRD symmetry) require:

- Variable-Temperature NMR: Probe dynamic processes (e.g., hindered rotation of the phenyl group).

- Heteronuclear Correlation (HSQC/HMBC): Assign overlapping signals via C coupling.

- Powder XRD: Detect polymorphic forms if single crystals are unavailable. For example, Cl⋯Cl interactions (3.278 Å) in crystal structures can explain deviations in solution-phase reactivity .

Q. What factorial design approaches are suitable for optimizing the synthesis of 6-chloro-N-phenylpyridin-2-amine?

Methodological Answer: A 2³ factorial design evaluates three variables (catalyst loading, temperature, solvent polarity) across eight experiments:

- Factors: Catalyst (0.5–1.5 mol%), Temp (60–100°C), Solvent (toluene vs. DMF).

- Responses: Yield, purity, reaction time. Statistical analysis (ANOVA) identifies significant interactions (e.g., solvent polarity × temperature). Pilot studies show DMF increases yield by 15% at 100°C but raises purification challenges .

Specialized Applications

Q. How does 6-chloro-N-phenylpyridin-2-amine function as a ligand in coordination chemistry?

Methodological Answer: The pyridyl and amine groups chelate transition metals (e.g., Cu²⁺, Pd⁰), forming complexes with applications in catalysis. Key steps:

- Synthesis of Metal Complexes: React with metal salts (e.g., CuCl₂) in ethanol under reflux.

- Characterization: UV-Vis (d-d transitions), EPR (for paramagnetic species), and cyclic voltammetry assess redox activity. Analogous ligands show enhanced catalytic efficiency in Suzuki-Miyaura couplings due to electron-withdrawing Cl substituents .

Q. What are the challenges in scaling up 6-chloro-N-phenylpyridin-2-amine synthesis while maintaining purity?

Methodological Answer: Scale-up issues include:

- Byproduct Formation: Optimize stoichiometry (e.g., 1.2:1 aniline:chloropyridine ratio).

- Workup Strategies: Use liquid-liquid extraction (e.g., EtOAc/H₂O) to remove Pd residues.

- Crystallization: Recrystallize from ethanol/water mixtures to achieve >95% purity (HPLC). Pilot plant data indicate a 30% yield drop at 1 kg scale due to heat transfer limitations, remedied by flow chemistry setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |